

Computational docking comparison of 2-Chloro-4,8-dimethylquinoline with target proteins

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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593

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An Objective Comparison of the Computational Docking of **2-Chloro-4,8-dimethylquinoline** and Structurally Related Analogs with Target Proteins

For Immediate Release

This guide offers a comparative analysis of the computational docking performance of **2-Chloro-4,8-dimethylquinoline** and its structurally related analogs against various protein targets relevant to drug discovery. This document is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific computational docking studies on **2-Chloro-4,8-dimethylquinoline** in the reviewed literature, this guide presents findings from closely related quinoline derivatives to provide insights into potential interactions and guide future research.

Introduction to 2-Chloro-4,8-dimethylquinoline in Computational Drug Design

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The specific compound, **2-Chloro-4,8-dimethylquinoline** (CAS No. 3913-17-5), represents a molecule of interest for potential inhibitor design due to its substituted quinoline core. Computational docking is a key in silico method used to predict the binding affinity and orientation of a small molecule within the active site of a target protein, thereby guiding the rational design of new drugs.

While direct computational docking studies on **2-Chloro-4,8-dimethylquinoline** are not extensively reported in publicly available literature, research on analogous chloro- and dimethyl-substituted quinolines provides a valuable framework for predicting its potential targets and binding interactions.

Comparative Docking Performance of Quinoline Derivatives

To provide a comparative perspective, the following tables summarize the computational docking data for various quinoline derivatives against several key protein targets implicated in cancer and other diseases. These targets are frequently investigated for their interaction with quinoline-based inhibitors.

Table 1: Docking Scores of Quinoline Analogs Against Protein Kinases

Compound Class	Target Protein	Specific Analog	Docking Score (kcal/mol)	Reference
Substituted Quinazolines	Epidermal Growth Factor Receptor (EGFR)	Compound 4f	Not Specified, strong interaction noted	[1]
Substituted Quinazolines	Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)	Compound 1	Not Specified, potent inhibition	[2]
Substituted Quinazolines	Platelet-Derived Growth Factor Receptor β (PDGFR- β)	Compound 1	Not Specified, potent inhibition	[2]
Quinoline-3-carboxamides	Ataxia Telangiectasia Mutated (ATM) Kinase	Compound 6f	Lower docking score compared to other kinases	[3]
Quinoline-3-carboxamides	Ataxia Telangiectasia and Rad3-related (ATR) Kinase	Compound 6f	Higher docking score than with ATM	[3]
Quinoline-3-carboxamides	DNA-dependent protein kinase (DNA-PKcs)	Compound 6f	Data available in source	[3]

Table 2: Docking Scores of Quinoline Derivatives Against Other Cancer-Related Targets

Compound Class	Target Protein	Specific Analog	Docking Score (kcal/mol)	Reference
7-ethyl-10-hydroxycamptothecin derivatives	Topoisomerase I	Not Specified	-9.0 to -10.3	[4]
7-ethyl-10-hydroxycamptothecin derivatives	Bromodomain-containing protein 4 (BRD4)	Not Specified	-6.6 to -8.0	[4]
7-ethyl-10-hydroxycamptothecin derivatives	ATP-binding cassette sub-family G member 2 (ABCG2)	Not Specified	-8.0 to -10.0	[4]
Substituted Quinazolines	Tubulin (Colchicine site)	Compound 1	-8.68	[2]
Substituted Quinazolines	Tubulin (Colchicine site)	Compound 5	-8.43	[2]

Experimental Protocols for Computational Docking

The following represents a generalized experimental protocol for molecular docking studies based on methodologies reported for quinoline derivatives.

1. Ligand Preparation:

- The 3D structure of the ligand (e.g., **2-Chloro-4,8-dimethylquinoline**) is generated using chemical drawing software like ChemDraw or Marvin Sketch.
- The structure is then energetically minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
- For docking, the ligand structure is typically converted to a compatible format (e.g., PDBQT for AutoDock Vina) with appropriate charges and rotatable bonds defined.

2. Protein Preparation:

- The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
- The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
- Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.
- The protein structure is saved in a compatible format for the docking software.

3. Docking Simulation:

- A grid box is defined around the active site of the target protein to specify the search space for the ligand.
- The docking simulation is performed using software such as AutoDock Vina, Schrödinger Maestro, or GOLD. The software explores various conformations and orientations of the ligand within the defined active site.
- A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

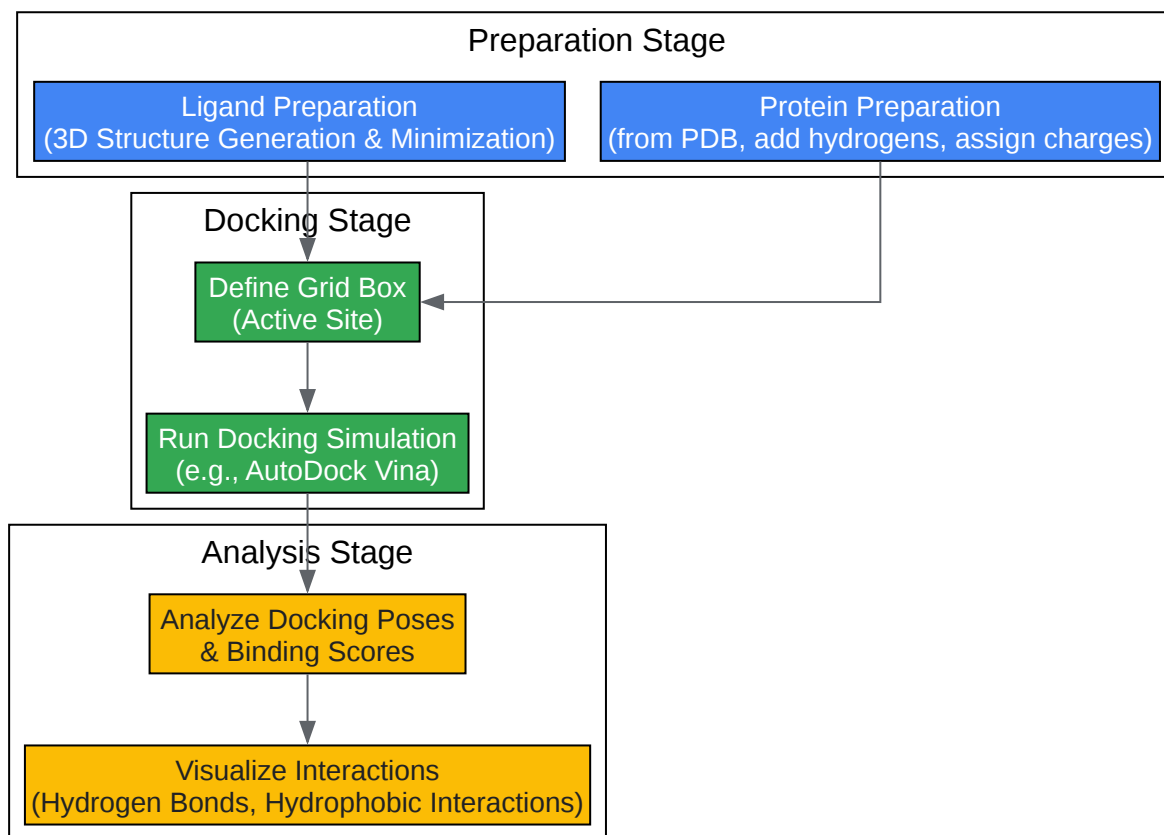
4. Analysis of Results:

- The docking results are analyzed to identify the pose with the best score (lowest binding energy).
- The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.

Visualizing the Computational Docking Workflow

The following diagram illustrates the typical workflow of a computational docking study.

Computational Docking Workflow



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